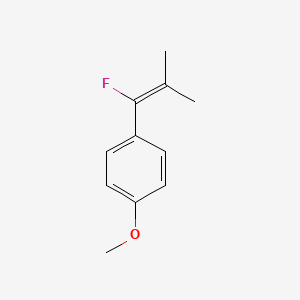
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a fluoro group, a methyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes a series of reactions to introduce the fluoro, methyl, and methoxy groups.
Alkylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group can be introduced through nucleophilic substitution using methanol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and advanced purification techniques might be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom or the methoxy group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can replace the fluoro, methyl, or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzene derivatives with carboxylic acid groups, while reduction could produce benzene with hydroxyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, while the methoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-fluoro-4-methoxy-: Lacks the methyl group, which can affect its reactivity and applications.
Benzene, 1-(2-methyl-1-propenyl)-4-methoxy-: Lacks the fluoro group, which can influence its binding properties.
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-hydroxy-: Has a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- is unique due to the combination of fluoro, methyl, and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
52571-00-3 |
|---|---|
Molecular Formula |
C11H13FO |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1-(1-fluoro-2-methylprop-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H13FO/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-7H,1-3H3 |
InChI Key |
RYYVPUUHKBQVQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)OC)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















